Cas no 910096-21-8 (1-methyl-3,5-bis(2-nitrophenyl)methylidenepiperidin-4-one)

1-Methyl-3,5-bis(2-nitrophenyl)methylidenepiperidin-4-one is a nitro-substituted piperidinone derivative characterized by its unique structural framework, featuring two 2-nitrophenyl groups attached to a methylidene-piperidin-4-one core. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex heterocyclic systems. The presence of nitro groups enhances its reactivity, making it suitable for further functionalization through reduction or nucleophilic substitution. Its rigid, conjugated structure may also contribute to applications in materials science or as a ligand in coordination chemistry. The compound's stability under standard conditions facilitates handling and storage, while its distinct molecular architecture offers versatility in research and development contexts.
1-methyl-3,5-bis(2-nitrophenyl)methylidenepiperidin-4-one structure
910096-21-8 structure
商品名:1-methyl-3,5-bis(2-nitrophenyl)methylidenepiperidin-4-one
CAS番号:910096-21-8
MF:C20H17N3O5
メガワット:379.366084814072
CID:6497004
PubChem ID:5468197

1-methyl-3,5-bis(2-nitrophenyl)methylidenepiperidin-4-one 化学的及び物理的性質

名前と識別子

    • 1-methyl-3,5-bis(2-nitrophenyl)methylidenepiperidin-4-one
    • 910096-21-8
    • EN300-185863
    • NSC-673650
    • 1-methyl-3,5-bis[(2-nitrophenyl)methylidene]piperidin-4-one
    • NSC673650
    • CHEMBL1974940
    • 4-Piperidinone,6-bis[(2-nitrophenyl)methylene]-
    • MLS002702260
    • インチ: 1S/C20H17N3O5/c1-21-12-16(10-14-6-2-4-8-18(14)22(25)26)20(24)17(13-21)11-15-7-3-5-9-19(15)23(27)28/h2-11H,12-13H2,1H3/b16-10+,17-11+
    • InChIKey: BHUSMMHAJOOVIE-OTYYAQKOSA-N
    • ほほえんだ: O=C1/C(=C/C2C=CC=CC=2[N+](=O)[O-])/CN(C)C/C/1=C\C1C=CC=CC=1[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 379.11682065g/mol
  • どういたいしつりょう: 379.11682065g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 2
  • 複雑さ: 635
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 2
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 112Ų

1-methyl-3,5-bis(2-nitrophenyl)methylidenepiperidin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-185863-0.05g
1-methyl-3,5-bis[(2-nitrophenyl)methylidene]piperidin-4-one
910096-21-8 95%
0.05g
$69.0 2023-09-18
Enamine
EN300-185863-0.25g
1-methyl-3,5-bis[(2-nitrophenyl)methylidene]piperidin-4-one
910096-21-8 95%
0.25g
$149.0 2023-09-18
1PlusChem
1P028DQE-50mg
1-methyl-3,5-bis[(2-nitrophenyl)methylidene]piperidin-4-one
910096-21-8 95%
50mg
$143.00 2024-04-20
1PlusChem
1P028DQE-250mg
1-methyl-3,5-bis[(2-nitrophenyl)methylidene]piperidin-4-one
910096-21-8 95%
250mg
$239.00 2023-12-16
Enamine
EN300-185863-2.5g
1-methyl-3,5-bis[(2-nitrophenyl)methylidene]piperidin-4-one
910096-21-8 95%
2.5g
$754.0 2023-09-18
Enamine
EN300-185863-5.0g
1-methyl-3,5-bis[(2-nitrophenyl)methylidene]piperidin-4-one
910096-21-8 95%
5g
$1115.0 2023-05-26
Enamine
EN300-185863-1.0g
1-methyl-3,5-bis[(2-nitrophenyl)methylidene]piperidin-4-one
910096-21-8 95%
1g
$385.0 2023-05-26
1PlusChem
1P028DQE-5g
1-methyl-3,5-bis[(2-nitrophenyl)methylidene]piperidin-4-one
910096-21-8 95%
5g
$1440.00 2023-12-16
1PlusChem
1P028DQE-1g
1-methyl-3,5-bis[(2-nitrophenyl)methylidene]piperidin-4-one
910096-21-8 95%
1g
$538.00 2023-12-16
1PlusChem
1P028DQE-500mg
1-methyl-3,5-bis[(2-nitrophenyl)methylidene]piperidin-4-one
910096-21-8 95%
500mg
$401.00 2023-12-16

1-methyl-3,5-bis(2-nitrophenyl)methylidenepiperidin-4-one 関連文献

1-methyl-3,5-bis(2-nitrophenyl)methylidenepiperidin-4-oneに関する追加情報

1-Methyl-3,5-Bis(2-Nitrophenyl)Methylidenepiperidin-4-One: A Comprehensive Overview

The compound 1-methyl-3,5-bis(2-nitrophenyl)methylidenepiperidin-4-one (CAS No. 910096-21-8) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of piperidinone derivatives, which are known for their versatile chemical properties and structural flexibility. The presence of the methyl group and the bis(2-nitrophenyl) substituents introduces unique electronic and steric effects, making this compound a subject of interest in contemporary research.

Recent studies have highlighted the importance of piperidinone derivatives in drug discovery, particularly in the development of bioactive molecules. The methylidenepiperidin-4-one core structure is known to exhibit significant biological activity, including anti-inflammatory, antioxidant, and antimicrobial properties. The addition of bis(2-nitrophenyl) groups further enhances these properties by introducing electron-withdrawing effects, which can modulate the compound's reactivity and selectivity.

The synthesis of 1-methyl-3,5-bis(2-nitrophenyl)methylidenepiperidin-4-one involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and oxidation steps. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. For instance, recent advancements in microwave-assisted synthesis have enabled faster reaction times and higher yields, making this compound more accessible for large-scale production.

In terms of applications, 1-methyl-3,5-bis(2-nitrophenyl)methylidenepiperidin-4-one has shown promise in the field of materials science. Its ability to form stable coordination complexes with transition metals has led to its use in catalytic processes. Additionally, the compound's photochemical properties make it a candidate for applications in optoelectronics and sensors.

Recent research has also focused on the environmental impact of this compound. Studies have demonstrated that 1-methyl-3,5-bis(2-nitrophenyl)methylidenepiperidin-4-one exhibits biodegradability under specific conditions, reducing its environmental footprint. This finding is particularly important for industries seeking sustainable alternatives for their chemical processes.

The structural versatility of 1-methyl-3,5-bis(2-nitrophenyl)methylidenepiperidin-4-one has also made it a valuable tool in academic research. Its use as a building block in organic synthesis has led to the development of novel compounds with enhanced functionalities. For example, researchers have successfully incorporated this compound into polymer networks to create materials with improved mechanical and thermal properties.

In conclusion, 1-methyl-3,5-bis(2-nitrophenyl)methylidenepiperidin-4-one (CAS No. 910096-21-8) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties and potential for further modification make it an exciting subject for ongoing research. As advancements in synthetic methods and material science continue to evolve, this compound is expected to play an increasingly important role in both academic and industrial settings.

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